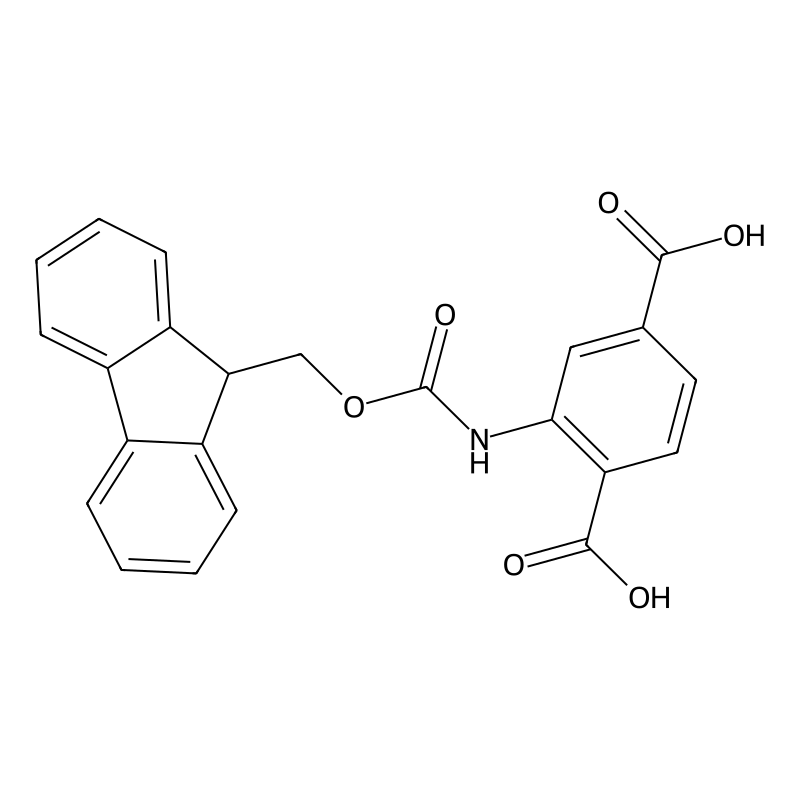

Fmoc-2-aminobenzene-1,4-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fmoc-2-aminobenzene-1,4-dicarboxylic acid is a chemical compound characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 2-amino-1,4-benzenedicarboxylic acid structure. Its molecular formula is and it has a molecular weight of approximately 403.38 g/mol . The Fmoc group serves as a protective moiety for the amino group during peptide synthesis, allowing for selective reactions without interference from the amino functionality.

Peptide Synthesis

Fmoc-2-aminobenzene-1,4-dicarboxylic acid serves as a valuable building block in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (chains of amino acids) by sequentially adding amino acid units one by one onto a solid support. Fmoc-2-aminobenzene-1,4-dicarboxylic acid incorporates a 2-aminobenzene-1,4-dicarboxylic acid (more commonly known as 2-aminoterephthalic acid) moiety, which offers unique functionalities for peptide design.

The Fmoc (Fluorenylmethoxycarbonyl) group attached to the molecule acts as a protecting group for the amine functionality during peptide chain assembly. This protecting group ensures selective attachment of the subsequent amino acid to the desired position on the growing peptide chain []. Once the peptide synthesis is complete, the Fmoc group can be selectively cleaved under mild acidic conditions, revealing the free amine group essential for further reactions or peptide folding.

Protein Engineering

Fmoc-2-aminobenzene-1,4-dicarboxylic acid can be a useful tool for protein engineering, a field focused on modifying protein structures and functions. The presence of the 2-aminoterephthalic acid moiety in the molecule allows for the introduction of carboxylic acid groups at specific locations within a protein sequence. These carboxylic acid groups can serve various purposes in protein engineering, such as:

- Introducing new functionalities: Carboxylic acid groups can be used to attach additional molecules like probes, drugs, or imaging agents to the protein, enabling researchers to study protein interactions or develop targeted therapies [].

- Modulating protein interactions: The charged nature of carboxylic acid groups can influence protein-protein or protein-ligand interactions, allowing researchers to engineer proteins with altered binding properties [].

- Improving protein stability: Strategic placement of carboxylic acid groups can influence protein folding and stability, potentially leading to the development of more robust proteins for therapeutic or industrial applications [].

While specific biological activities of Fmoc-2-aminobenzene-1,4-dicarboxylic acid are not extensively documented, its derivatives and structural analogs have been studied for their potential roles in drug development and as building blocks for bioactive compounds. The presence of the amino group suggests potential interactions with biological targets, although detailed studies are required to elucidate specific activities.

The synthesis of Fmoc-2-aminobenzene-1,4-dicarboxylic acid can be achieved through several methods:

- Direct Protection: Starting from 2-amino-1,4-benzenedicarboxylic acid, the amino group can be protected using Fmoc chloride in a suitable solvent such as dimethylformamide (DMF) under basic conditions.

- Coupling Reactions: It can also be synthesized via coupling reactions where the Fmoc group is introduced during peptide synthesis processes, leveraging existing amino functionalities in other compounds .

Fmoc-2-aminobenzene-1,4-dicarboxylic acid finds applications primarily in:

- Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis due to its protective group that allows for multiple coupling steps without premature deprotection.

- Metal-Organic Frameworks: This compound serves as a linker in the construction of metal-organic frameworks (MOFs), which are utilized in gas storage, separation, and catalysis due to their porous nature .

Interaction studies involving Fmoc-2-aminobenzene-1,4-dicarboxylic acid typically focus on its role in peptide synthesis and its interactions within MOF structures. These studies often explore how the functional groups influence binding affinities and stability within various chemical environments. For example, research has shown that the amino group can affect coordination modes in metal complexes formed with this compound .

Several compounds share structural similarities with Fmoc-2-aminobenzene-1,4-dicarboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzoic Acid | Contains an amino group and carboxylic acid | Lacks the Fmoc protective group |

| 4-Aminobenzoic Acid | Similar amino and carboxylic functionalities | Different position of amino group |

| 3-Aminobenzoic Acid | Contains an amino group with carboxyl groups | Different position affects reactivity |

| 2-Amino-1,3-benzenedicarboxylic Acid | Contains two carboxyl groups | Different arrangement of functional groups |

Fmoc-2-aminobenzene-1,4-dicarboxylic acid stands out due to its specific arrangement of functional groups and the presence of the Fmoc protecting group, which enhances its utility in peptide synthesis compared to other similar compounds.

Fmoc-2-aminobenzene-1,4-dicarboxylic acid exists as a solid at room temperature and exhibits a characteristic white to off-white powder appearance [1]. The compound demonstrates typical crystalline properties consistent with Fmoc-protected amino acid derivatives. The physical state remains stable under standard laboratory conditions, making it suitable for routine handling and storage without special environmental requirements [1] [2].

Solubility Profile in Various Solvents

The solubility characteristics of Fmoc-2-aminobenzene-1,4-dicarboxylic acid vary significantly across different solvent systems. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with DMSO showing remarkable solubility of at least 200 mg/mL (approximately 495 mM) [1] [3]. This high solubility in DMSO makes it particularly valuable for preparing concentrated stock solutions.

In organic solvents, the compound shows good solubility in dichloromethane, which is commonly used in organic synthesis applications [4] . The solubility in acetonitrile is moderate, making it suitable for high-performance liquid chromatography (HPLC) applications [6]. Methanol provides partial solubility, which can be utilized for crystallization procedures [7].

Aqueous solubility is limited, with the compound being only slightly soluble in pure water [8] [9]. However, solubility can be enhanced in acidic aqueous solutions, particularly in 1% acetic acid, where the compound becomes soluble due to protonation effects [9]. This pH-dependent solubility behavior is characteristic of compounds containing both amino and carboxylic acid functional groups.

| Solvent | Solubility | Temperature | Applications |

|---|---|---|---|

| Dimethylformamide (DMF) | Soluble | Room temperature | Peptide synthesis solvent |

| Dimethyl sulfoxide (DMSO) | ≥200 mg/mL (≥495 mM) | Room temperature | High concentration solutions |

| Water | Slightly soluble | Room temperature | Aqueous workup |

| 1% Acetic acid | Soluble | Room temperature | Enhanced water solubility |

| Dichloromethane | Soluble | Room temperature | Organic synthesis |

| Methanol | Partially soluble | Room temperature | Crystallization solvent |

| Acetonitrile | Partially soluble | Room temperature | HPLC mobile phase |

pH-Dependent Behavior

The pH-dependent behavior of Fmoc-2-aminobenzene-1,4-dicarboxylic acid is governed by the ionizable groups present in its structure. The compound contains two carboxylic acid groups and one amino group protected by the Fmoc moiety. The predicted pKa value of 3.23 ± 0.36 indicates that the carboxylic acid groups will be largely deprotonated at physiological pH [10].

The compound exhibits enhanced solubility in acidic solutions, as demonstrated by its solubility in 1% acetic acid compared to pure water [9]. This behavior is attributed to the suppression of ionization of the carboxylic acid groups in acidic media, reducing intermolecular ionic interactions and improving solubility in polar solvents.

Under basic conditions, the compound undergoes deprotection of the Fmoc group, which is the fundamental mechanism utilized in solid-phase peptide synthesis [11] [12]. The Fmoc protecting group is specifically designed to be base-labile, allowing for selective removal using weak bases such as piperidine without affecting other functional groups [11] [13].

Thermal Stability and Melting Point

While specific melting point data for Fmoc-2-aminobenzene-1,4-dicarboxylic acid was not found in the literature, related compounds provide insight into expected thermal behavior. The parent compound, 2-aminoterephthalic acid, has a melting point of 324°C with decomposition [14]. The similar Fmoc-protected compound, Fmoc-2-aminobenzoic acid, exhibits a melting point of 216-218°C [1] [9].

The compound demonstrates good thermal stability at room temperature, making it suitable for standard laboratory storage conditions [1] [2]. Storage recommendations specify sealed, dry conditions at room temperature, indicating that the compound does not require special temperature control for stability [1] [2]. The thermal stability is adequate for typical synthetic applications, and the compound maintains integrity during standard peptide synthesis procedures that may involve mild heating [15].

| Property | Value/Description | Notes |

|---|---|---|

| Melting Point (°C) | Not reported | Specific melting point not found in literature |

| Thermal Stability | Stable at room temperature | Suitable for standard laboratory storage |

| Storage Temperature | Room temperature | No special temperature requirements |

| Related Compound - 2-Aminoterephthalic acid MP (°C) | 324 (dec.) | Parent compound without Fmoc protection |

| Related Compound - Fmoc-2-aminobenzoic acid MP (°C) | 216-218 | Similar Fmoc-protected compound |

Spectroscopic Characteristics

UV-Visible Absorption Spectra

The UV-visible absorption characteristics of Fmoc-2-aminobenzene-1,4-dicarboxylic acid are dominated by the fluorenylmethoxycarbonyl protecting group, which imparts strong UV absorption properties to the molecule [11] [12]. The Fmoc group is specifically designed to provide excellent UV detection capabilities, making it valuable for analytical applications.

The compound can be detected at 264 nm, which is a standard wavelength used for UV detection of Fmoc-protected amino acids in HPLC systems [16]. This strong UV absorption is a significant advantage for monitoring and quantifying the compound during synthesis and purification processes.

Upon deprotection with piperidine, the compound generates a dibenzofulvene-piperidine adduct that exhibits characteristic absorption maxima at 289 nm and 301 nm [6]. These absorption peaks are utilized for quantitative determination of Fmoc group loading, with well-established molar absorption coefficients: 5,800-6,089 M⁻¹cm⁻¹ at 289 nm and 7,800-8,021 M⁻¹cm⁻¹ at 301 nm [6].

| Wavelength (nm) | Molar Absorption Coefficient (M⁻¹cm⁻¹) | Application |

|---|---|---|

| 264 | Not specified | Direct UV detection |

| 289 | 5,800-6,089 | Deprotection monitoring |

| 301 | 7,800-8,021 | Quantitative determination |

Fluorescence Properties

The fluorescence properties of Fmoc-2-aminobenzene-1,4-dicarboxylic acid are primarily attributed to the fluorenyl chromophore within the Fmoc protecting group [11] [13]. The fluorene moiety is inherently fluorescent, which has been exploited for analytical applications in peptide chemistry [17].

The fluorescence characteristics make the compound suitable for analysis by reversed-phase HPLC with fluorescence detection [11] [13]. This property is particularly valuable when dealing with UV-inactive compounds that can be derivatized with Fmoc reagents to enable fluorescence-based detection and quantification [16].

The strong fluorescence of the Fmoc group allows for sensitive detection methods, though care must be taken to remove excess Fmoc reagents before fluorescence analysis to avoid interference [11] [13]. The fluorescence properties remain stable under standard analytical conditions, making them reliable for routine analytical applications.

Infrared Spectral Features

While specific infrared spectral data for Fmoc-2-aminobenzene-1,4-dicarboxylic acid was not found in the literature, the expected IR characteristics can be inferred from the functional groups present in the molecule. The compound contains characteristic functional groups that would produce distinctive IR absorption bands.

The carboxylic acid groups would exhibit strong O-H stretching vibrations in the region of 2500-3300 cm⁻¹ (broad) and C=O stretching around 1650-1750 cm⁻¹ [18] [19]. The Fmoc protecting group would contribute C=O stretching vibrations from the carbamate functionality, typically appearing around 1650-1750 cm⁻¹ [18] [19].

The aromatic systems (both the benzene ring and the fluorenyl moiety) would show characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ and aromatic C=C stretching in the 1400-1600 cm⁻¹ region [18] [19]. The protected amino group would not show N-H stretching due to the Fmoc protection, which is a key distinguishing feature compared to the unprotected parent compound.

NMR Spectral Characteristics

Specific NMR spectral data for Fmoc-2-aminobenzene-1,4-dicarboxylic acid was not found in the literature. However, the expected NMR characteristics can be predicted based on the molecular structure and similar compounds studied.

In ¹H NMR spectroscopy, the compound would exhibit signals characteristic of the fluorenyl protons in the aromatic region (7.2-8.0 ppm), the methylene bridge protons of the Fmoc group (around 4.2-4.5 ppm), and the aromatic protons of the benzene ring (7.5-8.5 ppm) [20] [7]. The carboxylic acid protons would appear as broad signals around 10-12 ppm, which may be exchangeable with D₂O [20] [7].

¹³C NMR would show characteristic signals for the aromatic carbons of both the fluorenyl and benzene ring systems, the carboxylic acid carbons (around 170-180 ppm), and the carbamate carbon of the Fmoc group (around 155-165 ppm) [20] [7]. The methylene carbon of the Fmoc group would appear around 65-70 ppm [20] [7].

X-ray Crystallography Data

No specific X-ray crystallography data for Fmoc-2-aminobenzene-1,4-dicarboxylic acid was found in the available literature. Crystal structure information would be valuable for understanding the three-dimensional arrangement of the molecule, intermolecular interactions, and solid-state packing arrangements.

The absence of crystallographic data represents a gap in the structural characterization of this compound. Such information would be particularly useful for understanding the conformational preferences of the Fmoc protecting group relative to the aromatic dicarboxylic acid system, as well as the hydrogen bonding patterns involving the carboxylic acid groups.

Future crystallographic studies would provide insights into the molecular geometry, bond lengths, bond angles, and torsional angles within the molecule. This information would be valuable for computational studies and for understanding the compound's behavior in solid-phase peptide synthesis applications.